molecular formula C32H57N9O5S B15091396 2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate

2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate

Katalognummer: B15091396
Molekulargewicht: 679.9 g/mol
InChI-Schlüssel: TWMMNUFTBGCPGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple nitrogen atoms and tricyclic decane groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic decane intermediates, followed by the introduction of the diamide and diimino groups. The final step involves the addition of the monomethanesulfonate group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different amine or hydrocarbon derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methyl-N-(5-methyl-4-tricyclo[3.3.1.1~3,7~]dec-1-yl-1,3-thiazol-2-yl)benzamide
  • 4-(tricyclo[3.3.1.1~3,7~]dec-1-ylsulfanyl)aniline

Uniqueness

Compared to similar compounds, 2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3311(3,7))dec-1-yl)-, monomethanesulfonate stands out due to its unique combination of nitrogen atoms and tricyclic decane groups

Eigenschaften

Molekularformel

C32H57N9O5S

Molekulargewicht

679.9 g/mol

IUPAC-Name

1,1-bis(1-adamantyl)-3-[N'-[3-[3-[[amino-(carbamoylamino)methylidene]amino]propyl-methylamino]propyl]carbamimidoyl]urea;methanesulfonic acid

InChI

InChI=1S/C31H53N9O2.CH4O3S/c1-39(6-2-4-35-26(32)37-28(34)41)7-3-5-36-27(33)38-29(42)40(30-14-20-8-21(15-30)10-22(9-20)16-30)31-17-23-11-24(18-31)13-25(12-23)19-31;1-5(2,3)4/h20-25H,2-19H2,1H3,(H3,33,36,38,42)(H5,32,34,35,37,41);1H3,(H,2,3,4)

InChI-Schlüssel

TWMMNUFTBGCPGQ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCN=C(N)NC(=O)N)CCCN=C(N)NC(=O)N(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.